N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE
Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 1,4-benzodioxin derivatives and piperazine. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: For efficient and consistent production.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors on cell surfaces.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-22(23-19-8-9-20-21(17-19)28-16-15-27-20)25-13-11-24(12-14-25)10-4-7-18-5-2-1-3-6-18/h1-9,17H,10-16H2,(H,23,26)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAZUCODLKWLEL-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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